Bicyclo[4.2.0]octa-3,5-dien-7-one
Description
Bicyclo[4.2.0]octa-3,5-dien-7-one is a bicyclic ketone characterized by a fused four- and six-membered ring system with conjugated double bonds. This compound and its derivatives are primarily studied for their structural complexity and utility in organic synthesis. Notably, this compound derivatives, such as spiro-fused analogs (e.g., compound 3 and 10 in ), have been isolated from natural sources like Scilla scilloides, highlighting their occurrence in bioactive natural products . The compound serves as a key intermediate in synthesizing pharmaceuticals and specialized organic molecules, particularly in cardiovascular therapeutics .
Properties
Molecular Formula |
C8H8O |
|---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
bicyclo[4.2.0]octa-3,5-dien-7-one |
InChI |
InChI=1S/C8H8O/c9-8-5-6-3-1-2-4-7(6)8/h1-2,4,6H,3,5H2 |
InChI Key |
HOXYCZGGSKTSEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C1CC2=O |
Origin of Product |
United States |
Preparation Methods
Mechanism of Tautomer Stabilization
The inherent instability of bicyclo[4.2.0]octa-3,5-dien-7-one necessitates stabilization via coordination chemistry. Researchers have successfully trapped the reactive tautomer using benzylideneacetoneiron tricarbonyl, forming a stable iron complex (bicyclo[4.2.0]octa-3,5-dien-7-oneiron tricarbonyl). This intermediate is structurally characterized by X-ray crystallography, confirming the exo coordination of the iron moiety to the conjugated dienone system.
Oxidative Cleavage with Ceric Ammonium Nitrate
The iron complex undergoes oxidative cleavage at –30°C using ceric ammonium nitrate (CAN) in anhydrous dichloromethane. This step regenerates the free ketone with high regioselectivity, avoiding side reactions such as overoxidation or ring-opening. The reported yield for this two-step sequence remains unspecified in available abstracts, but the method is noted for its reproducibility in small-scale syntheses.
Acid-Catalyzed Cyclization of Methoxy Precursors
Starting Material: 2,8,8-Trimethoxybicyclo[4.2.0]octa-1,3,5-triene
A related synthesis for 5-methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one involves treating 2,8,8-trimethoxybicyclo[4.2.0]octa-1,3,5-triene with hydrogen chloride in tetrahydrofuran (THF) at ambient temperature for 2 hours. The reaction proceeds via acid-catalyzed demethylation and concomitant cyclization, achieving quantitative yield (100%).
Adaptability for Target Compound
While this method targets a methoxy-substituted derivative, analogous conditions could theoretically generate the parent ketone by omitting methyl-protecting groups. However, the absence of specific data on demethylation or deprotection steps limits direct applicability. Further optimization would require substituting methoxy groups with hydrogen donors or employing stronger Brønsted acids.
Tandem Diels-Alder Cycloaddition Approaches
Bis-Dienophile Strategy
The tandem "domino" Diels-Alder reaction, utilizing dimethyl acetylene dicarboxylate as a bis-dienophile, constructs polycyclic frameworks in a single operation. Although demonstrated for hexacyclic systems, this approach is conceptually transferable to this compound. A hypothetical pathway involves:
- First Cycloaddition : Reaction of furan with dimethyl acetylene dicarboxylate to form a bicyclic intermediate.
- Second Cycloaddition : Subsequent [4+2] cyclization to establish the bicyclo[4.2.0] skeleton.
Stereochemical Considerations
The exo-exo selectivity observed in related systems suggests that steric hindrance and orbital orientation favor the desired bicyclic geometry. Computational modeling (not explicitly cited in sources) could further validate transition-state energetics for this route.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-3,5-dien-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the ketone group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include diketones, alcohols, and substituted derivatives of this compound.
Scientific Research Applications
Bicyclo[4.2.0]octa-3,5-dien-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octa-3,5-dien-7-one involves its interaction with molecular targets through its ketone functional group. The compound can participate in various chemical reactions, forming intermediates that interact with biological molecules or catalysts. The pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Table 1: Key Structural Derivatives and Properties
Key Observations :
- Substituent Effects : Methoxy or acetyl groups enhance hydrophobicity (e.g., XLogP3 = 1.2 for the acetyl derivative ), influencing bioavailability and reactivity.
Thermodynamic Stability and Ring Strain
Table 2: Thermodynamic Comparison of Bicyclic Systems
| Compound | Heat of Formation (kJ/mol) | Ring Strain Characteristics |
|---|---|---|
| Bicyclo[4.2.0]octane | -26.2 (gas phase) | Moderate strain due to fused 4- and 6-membered rings |
| Bicyclo[2.2.2]octane | -146.9 (crystalline) | Low strain; symmetrical structure |
| Bicyclo[3.1.0]hexane | 38.6 (gas phase) | High strain from fused 3- and 5-membered rings |
Data from indicates that bicyclo[4.2.0]octane derivatives are less stable than [2.2.2] systems but more stable than highly strained systems like [3.1.0] .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
